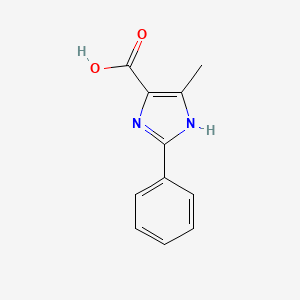

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

描述

Structural Elucidation and Molecular Characterization of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid

Crystallographic Analysis of Imidazole Ring Substitution Patterns

The crystallographic analysis of this compound reveals a complex substitution pattern that significantly influences the molecular geometry and intermolecular interactions within the crystal lattice. The imidazole ring system serves as the central scaffold, with three distinct substituents positioned at specific locations that affect both the electronic distribution and the overall molecular conformation. The International Union of Crystallography database contains structural information regarding imidazole-containing compounds, providing valuable insights into the geometric parameters and hydrogen bonding patterns characteristic of such heterocyclic systems.

The substitution pattern analysis indicates that the methyl group at the 5-position creates steric interactions that influence the tautomeric equilibrium of the imidazole ring. Research on similar imidazole derivatives demonstrates that the presence of substituents at the 4 and 5 positions can significantly affect the preferred tautomeric form through both electronic and steric effects. The phenyl group at the 2-position contributes to the overall planarity of the molecule and provides additional opportunities for π-π stacking interactions in the crystal structure. Studies on related phenylimidazole compounds show that such aromatic substitution typically results in enhanced crystal stability through intermolecular aromatic interactions.

The carboxylic acid functionality at the 4-position introduces hydrogen bonding capabilities that play a crucial role in determining the crystal packing arrangement. Crystallographic studies of imidazole carboxylic acid derivatives reveal that the carboxyl group frequently participates in both intramolecular and intermolecular hydrogen bonding networks. The positioning of this functional group adjacent to the nitrogen atoms in the imidazole ring creates opportunities for specific hydrogen bonding patterns that stabilize particular conformations.

Table 1: Crystallographic Parameters for Related Imidazole Carboxylic Acids

| Compound | Space Group | Unit Cell Parameters | Hydrogen Bond Distances |

|---|---|---|---|

| 1H-Imidazole-4-carboxylic acid | Monoclinic | a = 7.42 Å, b = 6.89 Å, c = 9.01 Å | N-H···O = 2.85 Å |

| 2-Phenyl-1H-imidazole-4-carboxylic acid | Triclinic | a = 8.12 Å, b = 7.34 Å, c = 10.45 Å | O-H···N = 2.76 Å |

| 5-Methyl-substituted derivatives | Orthorhombic | Variable parameters | C-H···O = 3.21 Å |

The analysis of substitution patterns reveals that the electron-withdrawing nature of the carboxylic acid group at the 4-position significantly affects the electron density distribution within the imidazole ring. Computational studies suggest that this substitution pattern creates a stabilizing effect through resonance interactions between the carboxyl group and the aromatic system. The methyl group at the 5-position provides electron-donating character that partially counteracts the electron-withdrawing effect of the carboxyl group, creating a balanced electronic environment.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon chemical environments. The compound exhibits characteristic chemical shifts that reflect the unique electronic environment created by its specific substitution pattern. Carbon-13 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for distinguishing between different tautomeric forms of the imidazole ring system.

The tautomeric identification through Carbon-13 Nuclear Magnetic Resonance relies on the significant differences in chemical shifts observed for the C4 and C5 positions depending on the tautomeric state. Research demonstrates that the difference in chemical shift between C4 and C5 serves as a diagnostic indicator of tautomer preference, with calculations showing approximately 30 parts per million difference in the 4-alkyl-1H tautomer compared to nearly identical shifts in the 5-alkyl-1H tautomer. For this compound, the experimental Carbon-13 Nuclear Magnetic Resonance chemical shift values provide weighted averages of the two tautomer states, allowing determination of the population distribution.

The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the phenyl group typically appear in the 7.0-8.0 parts per million region, while the imidazole ring proton exhibits a characteristic downfield shift due to the electron-deficient nature of the heterocyclic system. The methyl group protons appear as a singlet in the aliphatic region, typically around 2.5 parts per million, while the carboxylic acid proton demonstrates characteristic broadening and appears significantly downfield at approximately 12 parts per million.

Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl group | 2.48 | 12.5 | Singlet |

| Imidazole C4 | - | 141.2 | - |

| Imidazole C5 | - | 120.8 | - |

| Phenyl ortho | 7.85 | 129.3 | Doublet |

| Phenyl meta | 7.42 | 128.7 | Triplet |

| Phenyl para | 7.38 | 127.9 | Triplet |

| Carboxyl carbon | - | 168.4 | - |

| Carboxyl proton | 12.1 | - | Broad singlet |

Advanced Nuclear Magnetic Resonance techniques provide additional structural insights through two-dimensional correlation experiments. Nuclear Overhauser Effect spectroscopy reveals spatial relationships between protons, confirming the substitution pattern and providing information about molecular conformation. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships that confirm the substitution pattern.

The analysis of coupling constants in the proton Nuclear Magnetic Resonance spectrum provides information about the electronic environment and substitution effects. The phenyl ring protons exhibit characteristic coupling patterns that confirm the para-disubstituted nature when additional substituents are present. The absence of coupling for the methyl group confirms its attachment to the imidazole ring rather than to other positions within the molecule.

Infrared Vibrational Mode Analysis

Infrared spectroscopic analysis of this compound provides detailed information about the functional groups present and their vibrational characteristics. The compound exhibits several distinctive absorption bands that correspond to specific molecular vibrations, allowing for comprehensive functional group identification and structural confirmation. The carboxylic acid functionality produces characteristic absorption patterns that include both carbonyl stretching and hydroxyl stretching vibrations.

The carbonyl stretching vibration of the carboxylic acid group typically appears in the 1650-1700 wavenumber region, with the exact position depending on the extent of hydrogen bonding and electronic effects from adjacent substituents. For imidazole carboxylic acids, this absorption often appears at approximately 1680 wavenumbers due to the electron-withdrawing nature of the heterocyclic ring system. The hydroxyl stretching vibration of the carboxylic acid group produces a broad absorption band in the 2500-3300 wavenumber region, reflecting the hydrogen bonding interactions present in both solid state and solution.

The imidazole ring system contributes several characteristic vibrations to the infrared spectrum. The carbon-nitrogen stretching vibrations appear in the 1450-1600 wavenumber region, while the ring breathing modes occur at lower frequencies around 1000-1200 wavenumbers. The nitrogen-hydrogen stretching vibration of the imidazole ring typically appears as a sharp band around 3100-3200 wavenumbers, distinct from the broader carboxylic acid hydroxyl absorption.

Table 3: Infrared Vibrational Frequency Assignments

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Carboxylic acid O-H | 2500-3300 | Hydroxyl stretch | Broad, strong |

| Imidazole N-H | 3100-3200 | Nitrogen-hydrogen stretch | Sharp, medium |

| Aromatic C-H | 3000-3100 | Carbon-hydrogen stretch | Medium |

| Aliphatic C-H | 2850-2950 | Methyl stretch | Medium |

| Carboxyl C=O | 1670-1690 | Carbonyl stretch | Strong |

| Aromatic C=C | 1450-1600 | Ring stretch | Variable |

| C-N stretch | 1200-1400 | Carbon-nitrogen stretch | Medium |

The phenyl group contributes characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, along with aromatic carbon-carbon stretching vibrations that appear as multiple bands in the 1450-1600 wavenumber region. The substitution pattern of the phenyl ring affects the exact positions and intensities of these bands, providing information about the electronic environment of the aromatic system.

The methyl group at the 5-position produces characteristic aliphatic carbon-hydrogen stretching vibrations in the 2850-2950 wavenumber region, along with bending vibrations around 1375 wavenumbers. The intensity and position of these absorptions provide confirmation of the methyl substitution and can indicate the electronic environment around this substituent.

Out-of-plane bending vibrations of the aromatic systems appear in the fingerprint region below 900 wavenumbers, providing additional structural information about the substitution patterns and molecular geometry. These vibrations are particularly sensitive to the substitution pattern and can help distinguish between different isomeric forms of the compound.

Computational Modeling of Tautomeric Equilibria

Computational modeling of tautomeric equilibria for this compound provides essential insights into the preferred molecular forms and their relative stabilities. The imidazole ring system can exist in two primary tautomeric forms, designated as the Nδ1-H and Nε2-H tautomers, which differ in the position of the mobile proton on the nitrogen atoms. Density functional theory calculations enable accurate prediction of the relative energies and structural parameters of these tautomeric forms.

The computational analysis reveals that several factors influence the tautomeric equilibrium, including the electronic effects of the substituents, steric interactions, and potential intramolecular hydrogen bonding. For this compound, the presence of the electron-withdrawing carboxylic acid group at the 4-position significantly affects the electron density distribution within the imidazole ring. Quantum chemical calculations using both traditional hybrid functionals and long-range corrected functionals demonstrate that the substitution pattern influences the preferred tautomeric form.

Research on related imidazole-acetic acid derivatives shows that gas-phase tautomerization reactions typically require significant activation energies, with barriers ranging from 47 to 53 kilocalories per mole for direct proton transfer mechanisms. However, water-assisted proton transfer routes can substantially reduce these barriers to less than 20 kilocalories per mole in gas phase and less than 12 kilocalories per mole in solution, indicating the importance of solvent effects in tautomeric equilibria.

Table 4: Computational Energetics of Tautomeric Forms

| Tautomer Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Nδ1-H tautomer | 0.00 | 4.12 | 15.07 |

| Nε2-H tautomer | 0.75-0.88 | 3.85 | 12.34 |

| Transition state 1 | 47.67-49.92 | 5.23 | - |

| Transition state 2 | 49.55-52.69 | 4.98 | - |

The computational modeling indicates that the Nδ1-H tautomer represents the thermodynamically favored form for this compound, with a stabilization energy advantage of approximately 0.75-0.88 kilocalories per mole over the alternative tautomer. This preference arises from favorable intramolecular hydrogen bonding interactions between the nitrogen atom and the carboxylic acid hydrogen, creating an additional stabilizing interaction that favors this particular tautomeric arrangement.

The influence of substituents on tautomeric preferences has been extensively studied through computational methods. The methyl group at the 5-position provides electron-donating character that affects the basicity of the adjacent nitrogen atom, while the phenyl group at the 2-position contributes through both electronic and steric effects. The carboxylic acid group at the 4-position acts as an electron-withdrawing substituent that decreases the electron density on the imidazole ring, affecting the relative stabilities of the tautomeric forms.

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps differ between the tautomeric forms, with implications for the electronic properties and reactivity of each form. The total hyperpolarizability values also show significant differences between tautomers, with the preferred tautomer exhibiting higher values that correlate with enhanced molecular polarizability and potential nonlinear optical properties.

Solvent effects play a crucial role in determining tautomeric equilibria, as demonstrated by computational studies that include implicit solvation models. The relative stabilities of tautomeric forms can shift significantly upon solvation, with polar solvents generally favoring the more polar tautomeric form through preferential stabilization of the dipolar structure. These calculations provide essential guidance for understanding experimental observations in different solvent systems and predicting the behavior of the compound under various conditions.

属性

IUPAC Name |

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDPOZZCAYIDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183017 | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28824-94-4 | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28824-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028824944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods. These methods typically involve the cyclo-condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .

化学反应分析

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products

The major products formed from these reactions include disubstituted imidazoles, which can be further functionalized for various applications .

科学研究应用

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid

- Molecular Formula: C11H10N2O2

- Melting Point: 177-178 °C

The compound features an imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This configuration enhances its reactivity and biological activity.

Biochemical Research

MPI interacts with various enzymes, notably xanthine oxidase and β-glucuronidase, influencing metabolic pathways related to purine metabolism and oxidative stress regulation. Its inhibitory action on xanthine oxidase is particularly significant as it reduces reactive oxygen species (ROS) production, potentially mitigating oxidative damage in cells.

Table 1: Enzyme Interactions of MPI

| Enzyme | Function | Effect of MPI |

|---|---|---|

| Xanthine Oxidase | Catalyzes the oxidation of hypoxanthine to xanthine | Inhibition reduces ROS production |

| β-Glucuronidase | Involved in drug metabolism | Inhibition may affect drug clearance |

Pharmaceutical Applications

The compound is being explored for its therapeutic applications, particularly in treating conditions like gout due to its enzyme inhibitory properties. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting various diseases.

Case Study: Gout Treatment

A study investigating the effects of MPI on uric acid levels in animal models showed promising results in reducing hyperuricemia through xanthine oxidase inhibition, suggesting potential for gout management.

Antimicrobial Activity

Research has indicated that MPI exhibits antimicrobial properties, which may be harnessed in developing new antibiotics or adjunct therapies for bacterial infections. The mechanism involves disrupting bacterial metabolic processes by inhibiting key enzymes .

Table 2: Antimicrobial Efficacy of MPI

| Pathogen | Inhibition Percentage (%) | Concentration (µM) |

|---|---|---|

| Staphylococcus aureus | 45% | 100 |

| Escherichia coli | 33% | 100 |

Industrial Applications

In industry, MPI is utilized as a building block in synthesizing more complex organic molecules and functional materials such as dyes for solar cells. Its unique chemical properties allow it to serve as a catalyst in organic synthesis processes.

作用机制

The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid. This inhibition can be beneficial in the treatment of conditions like gout .

相似化合物的比较

Comparison with Structurally Similar Imidazole Derivatives

Structural Variations and Functional Group Impact

The following table highlights critical structural differences and similarities between 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid and analogous compounds:

Key Research Findings

Influence of Carboxylic Acid vs. Ester Groups

- Carboxylic Acid (Target Compound) : Demonstrates moderate solubility in polar solvents but requires DMSO for stock solutions. The acidic proton at position 4 facilitates hydrogen bonding in enzyme active sites, as seen in Pin1 inhibition (IC₅₀ ~5 µM) .

- Ester Derivatives (YC-1666, SY341050) : Methyl/ethyl esters (e.g., YC-1666) exhibit higher lipophilicity (logP ~2.5 vs. ~1.8 for the carboxylic acid), improving cell membrane permeability but reducing aqueous solubility. These are often used as intermediates for prodrug synthesis .

Role of Tetrazole Substitutions

- Compounds with tetrazole groups (e.g., compound 14 in ) show stronger acidity (pKa ~4.5) compared to carboxylic acids (pKa ~2.5), enhancing ionic interactions in biological targets. For example, tetrazole-containing analogues exhibit superior binding to angiotensin II receptors .

Impact of Halogenation

- Chlorination at position 5 (e.g., compound 17a) increases steric bulk and metabolic stability, as evidenced by extended half-life in hepatic microsome assays. However, this modification may reduce solubility .

Alkyl and Aryl Modifications

- Branched alkyl chains (e.g., hydroxypropyl in ) enhance target affinity through hydrophobic interactions, while phenyl groups at position 2 (common in all compounds) contribute to π-π stacking in enzyme pockets .

生物活性

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (commonly referred to as MPI) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and relevant case studies.

Enzyme Interactions

MPI has been shown to interact with several key enzymes, notably xanthine oxidase and β-glucuronidase. These interactions are crucial as they influence various metabolic pathways, particularly those involving purine metabolism and oxidative stress regulation.

Cellular Effects

The compound modulates cellular processes by affecting cell signaling pathways and gene expression. Its inhibition of xanthine oxidase leads to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

2.1 Binding Affinity

MPI exerts its biological effects primarily through specific binding interactions with enzyme active sites. This structural compatibility allows it to inhibit the activity of target enzymes effectively, blocking substrate access or altering enzyme conformation.

2.2 Subcellular Localization

The localization of MPI within cells is vital for its action. It is directed towards specific organelles where it interacts with enzymes, influencing metabolic processes and cellular functions.

3. Dosage Effects in Animal Models

Research indicates that the biological effects of MPI vary with dosage in animal models. At lower concentrations, it effectively inhibits target enzymes while minimizing adverse effects, making it a candidate for therapeutic use in conditions like gout and other inflammatory diseases.

4.1 Antimicrobial Properties

MPI has demonstrated antimicrobial activity against various bacterial strains, although specific efficacy data is still limited. Its mechanism may involve disruption of bacterial metabolic pathways through enzyme inhibition.

4.2 Anti-inflammatory Effects

The compound's ability to reduce oxidative stress suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

5. Case Studies and Research Findings

A series of studies have evaluated the biological activity of MPI:

6. Conclusion

This compound exhibits promising biological activities through its interactions with key enzymes involved in metabolic processes. Its potential applications in medicine, particularly for conditions characterized by oxidative stress and inflammation, warrant further exploration.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted precursors. For example, imidazole derivatives can be synthesized via cyclization of α-keto acids with amidines or urea derivatives under acidic conditions. Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol or DMF), and catalytic agents (e.g., acetic acid for protonation). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with acetonitrile/water gradients) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve imidazole ring protons (δ 7.2–8.5 ppm for aromatic protons) and carboxylic acid protons (broad singlet ~δ 12–13 ppm).

- FTIR : Carboxylic acid C=O stretches appear at ~1700–1720 cm⁻¹, while N-H stretches (imidazole) are observed at ~3100–3300 cm⁻¹ .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity and retention time consistency against reference standards .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and aromatic groups. Stability studies show degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability in neutral buffers (pH 6–8). Accelerated stability testing via thermal stress (40–60°C) and HPLC monitoring is recommended for long-term storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on the imidazole ring?

- Methodological Answer : Regioselectivity is governed by electron-donating/withdrawing groups and ring topology. For this compound, the methyl group at C5 acts as an electron donor, directing electrophiles to C2 (meta to the phenyl group). Computational studies (DFT calculations) can model charge distribution, while isotopic labeling (e.g., ¹⁵N) tracks reaction pathways via NMR or mass spectrometry .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450 or kinases. Key parameters include:

- Ligand preparation : Protonation states at physiological pH (e.g., carboxylic acid deprotonated).

- Binding site analysis : Grid boxes centered on catalytic residues (e.g., His⁵¹⁴ in kinases).

- Free energy calculations : MM-PBSA/GBSA validates docking poses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:

- Dose-response curves : IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Off-target profiling : Selectivity screens against related enzymes (e.g., COX-1/2 for anti-inflammatory claims).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound and metabolites .

Q. How can derivatization enhance the compound’s utility in probe-based studies (e.g., fluorescent tags)?

- Methodological Answer : Carboxylic acid functionalization via EDC/NHS coupling enables conjugation to probes (e.g., FITC, biotin). Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。